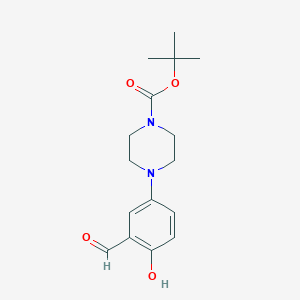
tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₂₂N₂O₄ and a molecular weight of 306.36 g/mol . It is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate typically involves a multi-step process:
Formation of (3-formyl-4-hydroxyphenyl)methanamine: This is achieved by reacting benzoyl chloride with p-hydroxyaniline.
Introduction of tert-butyl group: The resulting compound is then reacted with tert-butoxycarbonyl chloride to introduce the tert-butyl group, forming the final product.
Chemical Reactions Analysis
tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, often with halides or other electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The formyl and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing the activity of these biological molecules .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate: Similar structure but with different positioning of the formyl and hydroxyl groups.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Lacks the piperazine ring, making it less versatile in certain reactions.
The unique combination of the piperazine ring and the formyl and hydroxyl groups in tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Biological Activity
tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate, with the CAS number 343306-50-3, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula: C16H22N2O4
- Molecular Weight: 306.36 g/mol
- Purity: Typically >95%
- Physical Form: Pale-yellow to yellow solid
- Storage Conditions: Recommended to be stored in an inert atmosphere at 2-8°C .
Research indicates that this compound exhibits various biological activities, primarily through interactions with neurotransmitter systems and potential anti-inflammatory effects. The compound's structure suggests it may act as a modulator of the serotonin receptor system, which is crucial in mood regulation and anxiety .
Pharmacological Effects
- Antidepressant Activity:
- Anti-inflammatory Properties:
- Neuroprotective Effects:
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
- Study on Antidepressant Effects:
- Inflammation Model:
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)13-4-5-14(20)12(10-13)11-19/h4-5,10-11,20H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURFXWYAABUPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634611 | |
| Record name | tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343306-50-3 | |
| Record name | tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















